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In the rapidly evolving landscape of cancer immunotherapy, T-cell immunoglobulin and mucin
domain-containing protein 3 (TIM-3) has emerged as a critical imnmune checkpoint receptor
implicated in tumor-mediated immune suppression. Its expression on various immune cells,
including exhausted T cells, is associated with a poor prognosis in several malignancies.
Consequently, targeting TIM-3 has become a promising therapeutic strategy, with several
monoclonal antibodies undergoing clinical investigation. This guide provides a meta-analysis of
key clinical trials involving three prominent anti-TIM-3 agents: sabatolimab (MBG453),
cobolimab (TSR-022), and LY3321367, offering a comparative overview of their efficacy and
safety profiles.

Efficacy of TIM-3 Targeting Therapies

The clinical development of TIM-3 inhibitors has explored both monotherapy and combination
approaches, primarily with anti-PD-1/PD-L1 agents, across a spectrum of solid and
hematological malignancies. The data summarized below is collated from early-phase clinical
trials and is intended to provide a comparative snapshot of the current landscape.

Solid Tumors

In patients with advanced solid tumors, TIM-3 inhibitors as monotherapy have demonstrated
modest clinical activity. However, when combined with PD-1/PD-L1 blockade, there is evidence
of enhanced anti-tumor responses, particularly in patients who have previously progressed on
anti-PD-1/PD-L1 therapy.
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ORR: Overall Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival,
OS: Overall Survival; NSCLC: Non-Small Cell Lung Cancer; PR: Partial Response. Doses for
Cobolimab + Dostarlimab in the NSCLC cohort were 100 mg, 300 mg, and 900 mg.

Hematological Malighancies

In hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic
syndromes (MDS), TIM-3 inhibitors in combination with hypomethylating agents (HMAs) have
shown promising results.
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Safety and Tolerability

A crucial aspect of novel immunotherapies is their safety profile. The following table

summarizes key treatment-related adverse events (TRAES) observed in clinical trials of TIM-3

inhibitors.
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Experimental Protocols of Key Clinical Trials

A detailed understanding of the methodologies employed in these trials is essential for a critical

appraisal of the results.

Sabatolimab * Spartalizumab in Advanced Solid Tumors

(NCT02608268)
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Study Design: A Phase I/1l, multicenter, open-label study with dose-escalation and expansion
cohorts.[7]

Patient Population: Adults with advanced, unresectable solid tumors who have progressed
on standard therapy. Patients with melanoma and NSCLC were excluded from the dose-
ranging part.[7]

Inclusion Criteria: ECOG performance status of 0 or 1, measurable disease as per RECIST
v1.1, and willingness to undergo tumor biopsies.

Exclusion Criteria: Symptomatic CNS metastases, history of severe hypersensitivity to
monoclonal antibodies, and active HIV, HBV, or HCV infection.

Treatment Regimens:

o Monotherapy: Sabatolimab administered intravenously at doses ranging from 20 to 1200
mg every 2 or 4 weeks.[7]

o Combination Therapy: Sabatolimab (20-1200 mg Q2W or Q4W) administered with
spartalizumab (80-400 mg Q2W or Q4W).[7] The recommended Phase 2 dose (RP2D) for
the combination was sabatolimab 800 mg Q4W with spartalizumab 400 mg Q4W.[8]

Endpoints: The primary objectives were to assess safety and tolerability and to determine the
MTD and/or RP2D. Secondary objectives included preliminary anti-tumor activity (ORR,
DCR), pharmacokinetics, and pharmacodynamics.[7]

Cobolimab * Dostarlimab in Advanced Solid Tumors
(AMBER Trial - NCT02817633)

o Study Design: A Phase 1, multi-center, open-label study with dose-escalation and cohort-
expansion parts.[3]

» Patient Population: Patients with advanced solid tumors. The part 2B expansion cohort
focused on patients with advanced/metastatic NSCLC previously treated with an anti-PD-
(L)1 therapy.[9]
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Inclusion Criteria: Adults with adequate organ function. For the NSCLC cohort, patients must
have received prior anti-PD-(L)1 therapy.[9]

Exclusion Criteria: Prior treatment with an anti-LAG-3 or anti-TIM-3 agent, and for the
NSCLC cohort, known EGFR mutation, ALK translocation, or ROS1 mutation.

Treatment Regimens:
o Monotherapy: Cobolimab administered intravenously at various doses.[3]

o Combination Therapy: Cobolimab (100, 300, or 900 mg IV) plus dostarlimab (500 mg 1V)
every 3 weeks.[9]

Endpoints: Primary endpoints were safety, tolerability, and RP2D. Secondary endpoints
included ORR, DCR, and overall survival.[3][9]

LY3321367 £ LY3300054 in Advanced Solid Tumors
(NCT03099109)

Study Design: A Phase la/lb, open-label, dose-escalation and expansion study.[4]

Patient Population: Patients with histologically confirmed advanced, relapsed/refractory solid
tumors.[4]

Inclusion Criteria: For Phase 1a, prior PD-1/PD-L1 therapy was allowed if toxicities were
resolved.[1]

Exclusion Criteria: Active or chronic infections (HIV, HBV, HCV), active autoimmune
disorders, and use of chronic supraphysiologic doses of corticosteroids.[1]

Treatment Regimens:

o Monotherapy (Arm A): LY3321367 administered intravenously at doses from 3 mg to 1200
mg every 2 weeks.[4]

o Combination Therapy (Arm B): LY3321367 (70 mg - 1200 mg) in combination with
LY3300054 (200 mg - 700 mg) every 2 weeks. The RP2D for the combination was
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LY3321367 1200 mg IV Q2W for cycles 1-2, followed by 600 mg Q2W.[4]

o Endpoints: Primary objectives were to assess safety and tolerability and determine the
RP2D. Secondary endpoints included pharmacokinetics, immunogenicity, and clinical
efficacy (ORR).[4]

Visualizing the Mechanisms

To better understand the rationale behind TIM-3 targeting and the methodology of this meta-
analysis, the following diagrams illustrate the TIM-3 signaling pathway and the workflow for
conducting a systematic review of clinical trials.
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Figure 1: Simplified TIM-3 Signaling Pathway.
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Figure 2: Meta-Analysis Workflow based on PRISMA Guidelines.
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Conclusion

The landscape of TIM-3 targeting in oncology is dynamic, with ongoing research continuing to
delineate the optimal therapeutic strategies. The current body of evidence suggests that while
TIM-3 inhibitors have limited efficacy as monotherapy in advanced solid tumors, their
combination with PD-1/PD-L1 blockade holds promise for overcoming resistance to
immunotherapy. In hematological malignancies, the combination with hypomethylating agents
has demonstrated encouraging response rates. As more data from later-phase trials become
available, a clearer picture of the role of TIM-3 inhibitors in the armamentarium of cancer
therapeutics will emerge. This guide serves as a foundational resource for researchers and
clinicians to navigate the current clinical trial data and understand the scientific rationale
underpinning this therapeutic approach.

Need Custom Synthesis?
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 To cite this document: BenchChem. [A Comparative Meta-Analysis of Clinical Trials Targeting
TIM-3 in Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606315#meta-analysis-of-clinical-trials-involving-
tim-3-targeting]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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